molecular formula C24H22N2S B2797780 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide CAS No. 136617-33-9

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide

Cat. No.: B2797780
CAS No.: 136617-33-9
M. Wt: 370.51
InChI Key: AQVJNJVYGLNSNV-HZHRSRAPSA-N
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Description

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is an organic compound that features a carbazole moiety linked to a phenyl group through a hex-2-enethioamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.

    Formation of the Hex-2-enethioamide Chain: This involves the reaction of hex-2-enal with thioamide under basic conditions to form the hex-2-enethioamide chain.

    Coupling Reaction: The final step involves coupling the carbazole moiety with the hex-2-enethioamide chain using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-carbazol-9-yl-N-phenylhex-2-enamide: Similar structure but lacks the thioamide group.

    (E)-2-carbazol-9-yl-N-phenylhex-2-enone: Contains a ketone group instead of a thioamide.

Uniqueness

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S/c1-2-3-15-23(24(27)25-18-11-5-4-6-12-18)26-21-16-9-7-13-19(21)20-14-8-10-17-22(20)26/h4-17H,2-3H2,1H3,(H,25,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVJNJVYGLNSNV-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C(=S)NC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\C(=S)NC1=CC=CC=C1)/N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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